Proarrhythmic Risk Elimination: Trecetilide (6-Fluoro-6-methylheptyl Side Chain) vs. Ibutilide (Non-Fluorinated Heptyl Chain) in the Methoxamine-Sensitised Rabbit Model
The final drug substance built from 1-bromo-6-fluoro-6-methylheptane, trecetilide (Example 3, R3 = (CH₂)₄C(CH₃)₂F), was completely devoid of polymorphic ventricular tachycardia (PVT) in the methoxamine rabbit proarrhythmia assay, whereas the non-fluorinated comparator ibutilide (R3 = (CH₂)₆CH₃) provoked PVT in 2 of 16 animals at a cumulative dose of 1 mg/kg [1]. The fluorinated compound also generated no early afterdepolarizations (EAD magnitude 0% of APA) compared with 15% of APA for ibutilide [1]. This differential translates the metabolic-stabilisation design of the intermediate into a quantifiable safety advantage at the level of the whole organism.
| Evidence Dimension | Incidence of polymorphic ventricular tachycardia (PVT) and early afterdepolarization (EAD) amplitude in methoxamine-sensitised anaesthetised rabbits |
|---|---|
| Target Compound Data | Trecetilide fumarate (side chain derived from 1-bromo-6-fluoro-6-methylheptane): PVT = 0/16 animals; EAD = 0% of APA; maximum QTc increase = +82 ms; MAPD₉₀ increase = +75 ms |
| Comparator Or Baseline | Ibutilide fumarate (non-fluorinated heptyl side chain): PVT = 2/16 animals; EAD = 15% of APA; maximum QTc increase = +95 ms; MAPD₉₀ increase = +114 ms |
| Quantified Difference | Absolute PVT incidence reduction from 12.5% to 0%; EAD amplitude reduction from 15% to 0% of APA; QTc increase reduced by 13 ms; MAPD₉₀ increase reduced by 39 ms |
| Conditions | Male New Zealand White rabbits (2.5–3.5 kg), methoxamine infusion at 10 μg/kg/min, test compound administered as continuous intravenous infusion over 1 hour; monophasic action potential catheter in right ventricle; data from CA2207545C Table II [1] |
Why This Matters
For procurement decisions in cardiovascular drug development, the intermediate enables a final API (trecetilide) that eliminates the proarrhythmic liability inherent to ibutilide—a critical differentiator for regulatory and clinical progression.
- [1] CA2207545C – Antiarrhythmic (S)-enantiomers of methanesulfonamides, Table II: Example 3 (R3 = (CH₂)₄C(CH₃)₂F) vs. ibutilide (R3 = (CH₂)₆CH₃). Pharmacia Corporation, 1996. View Source
